REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=1>O>[CH3:5][C:4]1[N:1]([C:2]2[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=2)[C:10]([CH3:9])=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(CC#N)C=C1
|
Name
|
hydrated p-toluene sulphonic acid
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under vacuum
|
Type
|
WASH
|
Details
|
The organic solution is washed successively with twice 200 ml of water, 200 ml of a saturated solution of Na2CO3, 200 ml of water, 200 ml of a saturated solution of KHSO4 and finally 200 ml of water and 200 ml of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulphate, filtration and concentration under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue is purified rapidly on a silica column
|
Type
|
CUSTOM
|
Details
|
A light beige solid is obtained with a yield of 34%
|
Name
|
|
Type
|
|
Smiles
|
CC=1N(C(=CC1)C)C1=CC=C(C=C1)CC#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |